molecular formula C32H31N3O8S B12817515 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid

Cat. No.: B12817515
M. Wt: 617.7 g/mol
InChI Key: HPYLYODKLGEPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Glu(Edans)-OH is a compound that belongs to the class of Fmoc-modified amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a protective group used in peptide synthesis to protect the amino group of amino acids. Glutamic acid is an amino acid that plays a crucial role in various biochemical processes. Edans, or 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid, is a fluorescent dye used in various biochemical applications. The combination of these components results in a compound with unique properties suitable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Glu(Edans)-OH typically involves the following steps:

    Protection of Glutamic Acid: The carboxyl group of glutamic acid is protected using a suitable protecting group, such as a t-butyl ester.

    Coupling with Edans: The protected glutamic acid is then coupled with Edans using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Fmoc Protection: The amino group of the resulting compound is protected using the Fmoc group. This step involves the reaction of the compound with Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA).

    Deprotection: The protecting groups are removed under acidic conditions to yield the final product, Fmoc-Glu(Edans)-OH.

Industrial Production Methods

Industrial production of Fmoc-Glu(Edans)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Glu(Edans)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, resulting in the free amino group.

    Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    Fluorescence Reactions: The Edans moiety exhibits fluorescence properties, making it useful in various fluorescence-based assays.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: DCC or HATU in the presence of a base like DIPEA.

    Fluorescence: Excitation at 336 nm and emission at 490 nm.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Conjugates: Coupling with other amino acids or peptides results in peptide conjugates with fluorescent properties.

Scientific Research Applications

Chemistry

Fmoc-Glu(Edans)-OH is used in peptide synthesis as a building block for the preparation of fluorescently labeled peptides. These peptides are valuable tools in studying protein-protein interactions, enzyme kinetics, and cellular processes.

Biology

In biological research, Fmoc-Glu(Edans)-OH is used to label peptides and proteins for fluorescence-based assays. It helps in tracking the localization and dynamics of biomolecules within cells.

Medicine

The compound is used in the development of diagnostic assays and imaging techniques. Fluorescently labeled peptides are used in the detection of specific biomolecules and in imaging studies to monitor disease progression.

Industry

In the pharmaceutical industry, Fmoc-Glu(Edans)-OH is used in the development of new drugs and therapeutic agents. It is also used in quality control processes to ensure the purity and efficacy of peptide-based drugs.

Mechanism of Action

The mechanism of action of Fmoc-Glu(Edans)-OH is primarily based on its ability to act as a fluorescent probe. The Edans moiety absorbs light at a specific wavelength and emits fluorescence, allowing for the detection and quantification of labeled peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, ensuring the correct sequence and structure of the final peptide.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Glu(Trp)-OH: Another Fmoc-protected glutamic acid derivative with tryptophan as the fluorescent moiety.

    Fmoc-Glu(Dansyl)-OH: A similar compound with dansyl as the fluorescent dye.

    Fmoc-Glu(FITC)-OH: A compound with fluorescein isothiocyanate as the fluorescent label.

Uniqueness

Fmoc-Glu(Edans)-OH is unique due to the specific fluorescence properties of the Edans moiety. It offers distinct advantages in terms of sensitivity and specificity in fluorescence-based assays. The combination of Fmoc protection and Edans labeling makes it a versatile tool in peptide synthesis and biochemical research.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O8S/c36-30(34-18-17-33-27-13-5-12-25-24(27)11-6-14-29(25)44(40,41)42)16-15-28(31(37)38)35-32(39)43-19-26-22-9-3-1-7-20(22)21-8-2-4-10-23(21)26/h1-14,26,28,33H,15-19H2,(H,34,36)(H,35,39)(H,37,38)(H,40,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYLYODKLGEPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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